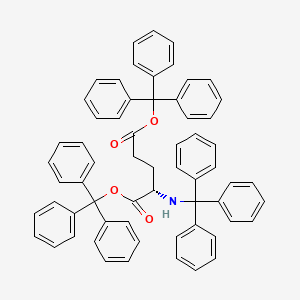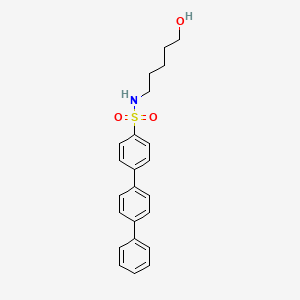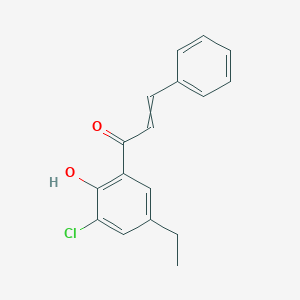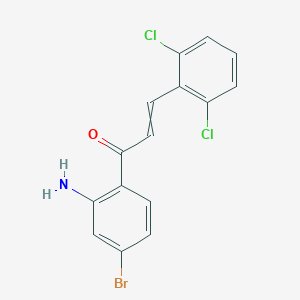
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is a complex organic compound characterized by the presence of multiple triphenylmethyl groups attached to an L-glutamate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate typically involves the protection of the L-glutamate amino group followed by the introduction of triphenylmethyl groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include triphenylmethyl chloride and bases such as pyridine or triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The triphenylmethyl groups can be oxidized to form triphenylmethyl cations.
Reduction: Reduction reactions can target the ester or amide functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the triphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the triphenylmethyl groups can yield triphenylmethyl cations, while reduction of the ester groups can produce alcohols.
Aplicaciones Científicas De Investigación
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate involves its ability to interact with various molecular targets through its triphenylmethyl groups. These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylmethyl chloride: A simpler compound with similar reactivity but lacking the L-glutamate backbone.
Triphenylmethylamine: Contains a triphenylmethyl group attached to an amine, offering different reactivity and applications.
Triphenylmethanol: Features a hydroxyl group instead of the L-glutamate backbone, used in different contexts.
Uniqueness
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is unique due to its combination of multiple triphenylmethyl groups with an L-glutamate backbone
Propiedades
Número CAS |
920283-82-5 |
|---|---|
Fórmula molecular |
C62H51NO4 |
Peso molecular |
874.1 g/mol |
Nombre IUPAC |
ditrityl (2S)-2-(tritylamino)pentanedioate |
InChI |
InChI=1S/C62H51NO4/c64-58(66-61(51-34-16-4-17-35-51,52-36-18-5-19-37-52)53-38-20-6-21-39-53)47-46-57(63-60(48-28-10-1-11-29-48,49-30-12-2-13-31-49)50-32-14-3-15-33-50)59(65)67-62(54-40-22-7-23-41-54,55-42-24-8-25-43-55)56-44-26-9-27-45-56/h1-45,57,63H,46-47H2/t57-/m0/s1 |
Clave InChI |
WPNDXGAWXMTQLH-SMWREMLRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)



![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)

![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)

![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199386.png)
![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)
